Molecular Weight and Heavy Atom Count Differentiate the 6-Methylpyrazine-Oxolane Scaffold from the Des-Methyl Analog
The 6-methyl substituent on the pyrazine ring distinguishes 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine (MW 195.22; 14 heavy atoms) from its closest structural analog, 4-(pyrazin-2-yloxy)oxolan-3-amine (CAS 2199602-21-4; MW 181.19; 13 heavy atoms) . The methyl group contributes a ΔMW of +14.03 g·mol⁻¹, increases the calculated XLogP by approximately +0.3 to +0.5 log units (class-level inference based on the methyl substituent contribution in pyrazine series [1]), and introduces a small hydrophobic surface patch that can occupy the gatekeeper region in ATP-competitive kinase inhibitors . This methyl-dependent lipophilicity shift is pertinent to CNS drug-design guidelines where ΔXLogP of 0.3–0.5 can alter predicted blood-brain barrier penetration and aqueous solubility [2].
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW 195.22 g·mol⁻¹; 14 heavy atoms; estimated XLogP ~0.7 to 0.9 (calculated via structural analogy) |
| Comparator Or Baseline | 4-(Pyrazin-2-yloxy)oxolan-3-amine (CAS 2199602-21-4): MW 181.19 g·mol⁻¹; 13 heavy atoms; estimated XLogP ~0.2 to 0.4 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; ΔXLogP ≈ +0.3 to +0.5 (estimated); 1 additional heavy atom (methyl carbon) |
| Conditions | Calculated/estimated from SMILES structural comparison; XLogP estimation based on methyl-group contribution in pyrazine-containing compounds (class-level inference) |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization, the methyl-dependent lipophilicity difference of +0.3–0.5 log units and +14 Da in molecular weight can determine whether the compound meets lead-likeness filters (e.g., Rule of Three for fragments: MW < 300, XLogP ≤ 3) and downstream pharmacokinetic profile objectives, directly influencing which analog advances to synthesis and biological evaluation.
- [1] PubChem. 2-Amino-6-methylpyrazine (CAS 5521-56-2): XLogP3 = 0.4; serves as reference for methylpyrazine lipophilicity contribution. Retrieved 2026. View Source
- [2] Congreve, M., et al. 'A Rule of Three for fragment-based lead discovery?' Drug Discovery Today, 8(19), 876–877 (2003). Establishes MW < 300 and XLogP ≤ 3 criteria for fragment selection. View Source
